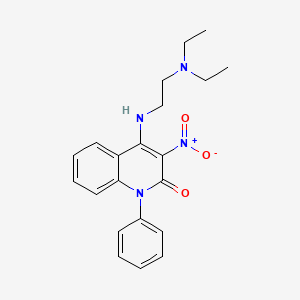

4-((2-(diethylamino)ethyl)amino)-3-nitro-1-phenylquinolin-2(1H)-one

Description

Structural and Functional Significance

The molecular architecture of this compound consists of a quinolinone core substituted at positions 1, 3, and 4. The quinolinone scaffold itself is a bicyclic system comprising a benzene ring fused to a γ-pyridone moiety, which confers inherent planarity and π-conjugation. Key structural features include:

- Position 1 : A phenyl group attached via a single bond, enhancing steric bulk and influencing intermolecular interactions.

- Position 3 : A nitro (-NO₂) group, which acts as a strong electron-withdrawing moiety, polarizing the aromatic system and directing electrophilic substitution reactions.

- Position 4 : A diethylaminoethylamino (-NH-(CH₂)₂-N(CH₂CH₃)₂) side chain, providing both basicity and conformational flexibility. This substituent facilitates hydrogen bonding and cationic interactions, making the compound amenable to protonation under physiological conditions.

Spectroscopic characterization (e.g., nuclear magnetic resonance, infrared spectroscopy) confirms the regiochemistry of these substituents. For instance, the nitro group’s resonance at δ 150–160 ppm in carbon-13 nuclear magnetic resonance spectra aligns with similar nitroquinoline derivatives.

Historical Context and Research Motivation

Quinolinone derivatives have been studied since the early 20th century, initially for their antimalarial properties. The introduction of nitro and amino groups into this scaffold gained traction in the 1980s, driven by discoveries in nitroheterocyclic chemistry and their roles in redox-active therapeutics. The specific interest in this compound emerged in the 2010s, as researchers sought to optimize quinolinone derivatives for:

- Antimicrobial applications : Analogous compounds, such as 2-phenyl-quinoline-4-carboxylic acid derivatives, demonstrated potent activity against Gram-positive bacteria (e.g., Staphylococcus aureus) and methicillin-resistant strains.

- Fluorescent probes : Nitro-substituted quinolines were repurposed as nitric oxide sensors, leveraging nitro-to-amine reduction pathways to modulate fluorescence.

- Kinase inhibition : Structural analogs with similar side chains showed promise in targeting phosphoinositide-3-kinases and mammalian target of rapamycin (mTOR), critical nodes in cancer signaling.

Current Status in Academic and Industrial Research

Academic research on this compound focuses on three domains:

- Synthetic methodology : Optimizing multi-step routes to improve yield and scalability. For example, Doebner and Pfitzinger reactions have been adapted to construct the quinolinone core, followed by nitration and alkylation steps.

- Biological evaluation : Preliminary studies suggest interactions with bacterial topoisomerases and fungal cytochrome P450 enzymes, though mechanistic details remain under investigation.

- Materials science : The compound’s extended π-system and redox-active nitro group make it a candidate for organic semiconductors and electrochemical sensors.

Industrial applications remain exploratory, with patents filed for quinolinone-based antimicrobial coatings and fluorescence-based diagnostic kits.

Properties

IUPAC Name |

4-[2-(diethylamino)ethylamino]-3-nitro-1-phenylquinolin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N4O3/c1-3-23(4-2)15-14-22-19-17-12-8-9-13-18(17)24(16-10-6-5-7-11-16)21(26)20(19)25(27)28/h5-13,22H,3-4,14-15H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVNLFUPLTNOJCY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CCNC1=C(C(=O)N(C2=CC=CC=C21)C3=CC=CC=C3)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((2-(diethylamino)ethyl)amino)-3-nitro-1-phenylquinolin-2(1H)-one typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the quinoline core, followed by the introduction of the nitro group and the phenyl group. The final step involves the attachment of the diethylaminoethylamino side chain.

Preparation of Quinoline Core: The quinoline core can be synthesized via the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.

Phenylation: The phenyl group can be introduced via a Friedel-Crafts alkylation reaction using benzene and a suitable catalyst like aluminum chloride.

Attachment of Diethylaminoethylamino Side Chain: The final step involves the reaction of the intermediate compound with diethylaminoethylamine under basic conditions to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-((2-(Diethylamino)ethyl)amino)-3-nitro-1-phenylquinolin-2(1H)-one can undergo various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Reduction: The compound can be oxidized to form quinoline N-oxide using oxidizing agents such as m-chloroperbenzoic acid.

Substitution: The diethylaminoethylamino side chain can be substituted with other amines or alkyl groups under appropriate conditions.

Common Reagents and Conditions

Reducing Agents: Hydrogen gas, palladium on carbon, sodium borohydride.

Oxidizing Agents: m-Chloroperbenzoic acid, potassium permanganate.

Catalysts: Aluminum chloride, palladium on carbon.

Major Products

Reduction: Formation of 4-((2-(diethylamino)ethyl)amino)-3-amino-1-phenylquinolin-2(1H)-one.

Oxidation: Formation of 4-((2-(diethylamino)ethyl)amino)-3-nitro-1-phenylquinoline N-oxide.

Scientific Research Applications

4-((2-(Diethylamino)ethyl)amino)-3-nitro-1-phenylquinolin-2(1H)-one has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a fluorescent probe due to its unique structural properties.

Medicine: Explored for its potential as an anti-cancer agent, given its ability to interact with DNA and inhibit cell proliferation.

Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 4-((2-(diethylamino)ethyl)amino)-3-nitro-1-phenylquinolin-2(1H)-one involves its interaction with biological macromolecules such as DNA and proteins. The compound can intercalate into DNA, disrupting the normal function of the genetic material and leading to cell death. Additionally, it may inhibit specific enzymes involved in cell proliferation pathways, contributing to its potential anti-cancer effects.

Comparison with Similar Compounds

Structural Analogues: Substituent Variations and Properties

The following table summarizes key structural analogs and their substituent differences:

*DEAEA = (2-(Diethylamino)ethyl)amino; †Calculated based on molecular formula C₂₁H₂₅N₅O₃.

Key Observations:

Position 1 Substitution: The target compound’s phenyl group at position 1 enhances aromatic interactions compared to methyl () or hydrogen () .

Position 3 Substitution: The nitro group in the target compound is strongly electron-withdrawing, polarizing the quinolinone ring. This contrasts with acetyl () or nitroacetyl () groups, which have mixed electronic effects .

Position 4 Substitution: The diethylaminoethylamino group provides basicity and solubility in acidic environments, unlike hydroxy () or chloro () groups . This substituent may enhance interactions with biological targets (e.g., enzymes or receptors) due to its amine functionality.

Physicochemical Properties

- Solubility: The diethylaminoethylamino group increases water solubility compared to hydroxy or chloro analogs, particularly under acidic conditions (amine protonation) .

- Thermal Stability : Nitro-containing derivatives (e.g., ) typically exhibit higher melting points (>150°C) due to strong intermolecular interactions .

Biological Activity

4-((2-(diethylamino)ethyl)amino)-3-nitro-1-phenylquinolin-2(1H)-one, commonly referred to by its CAS number 683797-53-7, is a complex organic compound belonging to the quinoline family. Its unique structure, which incorporates a quinoline core with a nitro group, a phenyl group, and a diethylaminoethylamino side chain, positions it as a compound of interest in medicinal chemistry and biological research. This article explores the biological activities associated with this compound, including its potential applications in pharmacology and biochemistry.

The molecular formula of this compound is , with a molecular weight of 380.4 g/mol. The compound's structural characteristics are crucial for its biological interactions.

| Property | Value |

|---|---|

| CAS Number | 683797-53-7 |

| Molecular Formula | C21H24N4O3 |

| Molecular Weight | 380.4 g/mol |

The biological activity of this compound is primarily attributed to its ability to interact with DNA and proteins. The mechanism involves:

- DNA Intercalation : The compound can intercalate between DNA base pairs, disrupting normal DNA function and potentially leading to cell death.

- Enzyme Inhibition : It may inhibit specific enzymes involved in cell proliferation pathways, contributing to its anti-cancer properties.

Anticancer Activity

Research has indicated that derivatives of quinoline compounds exhibit significant anticancer properties. The ability of this compound to intercalate DNA suggests potential as an anti-cancer agent. Studies have shown that similar compounds can inhibit tumor growth in various cancer cell lines by inducing apoptosis.

Study on Anticancer Properties

A study published in PubMed examined the anticancer effects of quinoline derivatives, highlighting that compounds similar to this compound showed promising results in inhibiting cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest .

Computational Studies

Computational studies using Density Functional Theory (DFT) have been employed to investigate the electronic properties and stability of related complexes. These studies reveal insights into the HOMO-LUMO energy gaps, indicating that compounds with similar structures possess favorable stability and reactivity profiles for biological applications .

Comparison with Similar Compounds

| Compound Name | Structure Variation | Biological Activity |

|---|---|---|

| 4-((2-(dimethylamino)ethyl)amino)-3-nitro-1-phenylquinolin-2(1H)-one | Dimethylamino instead of diethylamino | Potential anticancer |

| 4-((2-(diethylamino)ethyl)amino)-3-nitro-1-methylquinolin-2(1H)-one | Methyl group instead of phenyl | Anticancer properties |

Q & A

Basic Research Questions

Q. What are the critical steps in synthesizing 4-((2-(diethylamino)ethyl)amino)-3-nitro-1-phenylquinolin-2(1H)-one, and how are intermediates characterized?

- Methodology : The synthesis involves bromination of the methyl group using bromine in acetic acid, followed by nucleophilic substitution with primary amines (e.g., diethylaminoethylamine). Key intermediates are characterized via IR (e.g., C=O stretching at ~1660 cm⁻¹), ¹H/¹³C NMR (e.g., aromatic proton signals at δ 6.9–8.3 ppm), and mass spectrometry (molecular ion peaks matching expected molecular weights) .

- Experimental Design : Sodium borohydride reduction of carbonyl groups and bromine-mediated bromination are critical for functionalizing the quinolinone core. Reaction conditions (e.g., solvent, temperature) must be optimized to avoid over-bromination .

Q. How is the purity of the compound validated, and what analytical techniques are prioritized?

- Methodology : High-performance liquid chromatography (HPLC) with UV detection is used for purity assessment. Structural confirmation relies on FT-IR for functional groups (e.g., nitro group at ~1520 cm⁻¹), NMR for regiochemistry (e.g., diethylaminoethylamine substitution confirmed by triplet signals at δ 2.5–3.0 ppm), and high-resolution mass spectrometry (HRMS) for molecular formula validation .

Advanced Research Questions

Q. What role does the nitro group play in modulating biological activity, and how can its electronic effects be quantified?

- Methodology : The nitro group’s electron-withdrawing nature enhances electrophilicity, potentially improving DNA intercalation or enzyme inhibition. Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) quantify charge distribution, while Hammett substituent constants (σ) correlate with bioactivity trends .

- Data Contradictions : Conflicting reports on nitro-group efficacy (e.g., cytotoxicity vs. selectivity) may arise from varying cell lines (e.g., MDA-MB-231 vs. MCF-7). Dose-response assays and molecular docking (e.g., with topoisomerase II) clarify mechanistic nuances .

Q. How do crystallographic studies resolve ambiguities in the compound’s stereoelectronic configuration?

- Methodology : Single-crystal X-ray diffraction confirms bond angles, dihedral angles (e.g., quasi-planar quinolinone core with a 57.8° dihedral angle to the phenyl ring), and hydrogen-bonding networks (e.g., N–H⋯N dimerization). Cambridge Structural Database (CSD) comparisons validate deviations from analogous structures .

- Experimental Challenges : Crystal growth in polar solvents (e.g., DMF/ether mixtures) may require slow evaporation. Disorder in the diethylaminoethyl chain necessitates restrained refinement during crystallographic modeling .

Q. What strategies mitigate low yields during nucleophilic substitution with bulky amines?

- Methodology : Steric hindrance from diethylaminoethylamine reduces substitution efficiency. Microwave-assisted synthesis (e.g., 360 W, 5 minutes) accelerates kinetics, while InCl₃ catalysis (20 mol%) enhances regioselectivity. Solvent screening (e.g., DMF vs. THF) improves amine solubility .

- Data Analysis : Yield improvements from 45% (conventional heating) to 63% (microwave) highlight reaction optimization’s impact. Side products (e.g., elimination byproducts) are identified via LC-MS .

Methodological Guidance

Q. How are structure-activity relationships (SAR) systematically evaluated for this compound?

- Stepwise Approach :

Syntize analogs with varied substituents (e.g., replacing nitro with cyano or methoxy).

Test in vitro activity (e.g., IC₅₀ via MTT assay) against target enzymes or cancer cells.

Perform QSAR modeling using descriptors like logP, polar surface area, and H-bond donors .

- Case Study : Pyrimidine-quinolinone hybrids (e.g., compound 10a ) show enhanced sphingosine kinase inhibition (IC₅₀ = 0.8 µM) due to π-π stacking interactions, validated by molecular dynamics simulations .

Q. What protocols address discrepancies in anticancer activity data across studies?

- Troubleshooting :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.